![molecular formula C20H17BrFN5O2 B2701536 N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357751-82-6](/img/structure/B2701536.png)
N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17BrFN5O2 and its molecular weight is 458.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound with significant potential in medicinal chemistry. This compound incorporates a triazole moiety known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C23H20BrFN4O2S
- Molecular Weight : 515.4 g/mol
Biological Activity Overview
The biological activities of compounds containing the triazole moiety have been extensively studied. The following sections outline the specific activities associated with this compound.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds similar to this triazole derivative demonstrate effective inhibition against various bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.125 μg/mL against resistant strains .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Triazole Derivative A | 0.125 | S. aureus |
Triazole Derivative B | 0.25 | E. coli |
Anticancer Activity
The anticancer potential of triazole compounds has also been explored:
- Cell Line Studies : In vitro studies on cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) have shown that triazole derivatives exhibit IC50 values ranging from 0.39 to 0.46 μM . This suggests a potent inhibitory effect on cancer cell proliferation.
Cell Line | IC50 (μM) | Compound |
---|---|---|
MCF7 | 0.46 | Triazole Derivative A |
HCT116 | 0.39 | Triazole Derivative B |
Anti-inflammatory Activity
Triazole compounds are also noted for their anti-inflammatory effects:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes .
Case Studies
Several case studies provide insights into the biological activities of triazole derivatives:
- Study on Antibacterial Efficacy : A study evaluated a series of triazole compounds against multidrug-resistant bacterial strains. The results indicated that specific substitutions on the triazole ring enhanced antibacterial potency .
- Evaluation of Anticancer Properties : In a comparative study of various triazole derivatives, one compound demonstrated remarkable selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapy .
科学研究应用
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities , particularly against resistant strains of bacteria. Studies have shown that derivatives of 1,2,4-triazoles, which include the triazoloquinoxaline structure found in this compound, exhibit potent antibacterial effects. For instance:
- Mechanism of Action : The triazole ring contributes to the inhibition of key bacterial enzymes and disrupts cell wall synthesis. This mechanism has been documented in various studies highlighting the efficacy of related compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
- Case Studies : One study demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating their potential as effective alternatives in treating infections caused by resistant bacteria .
Anticancer Activity
N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has also been explored for its anticancer properties :
- Cell Line Studies : Research has indicated that triazole-containing compounds can induce apoptosis in cancer cell lines. For example, compounds similar to this one have shown effectiveness in inhibiting the growth of breast and lung cancer cells by triggering programmed cell death pathways .
- Mechanism Insights : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA replication and repair mechanisms in cancer cells. This effect is enhanced by the presence of electron-withdrawing groups on the phenyl ring, which increases the compound's reactivity .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of triazole derivatives:
- Research Findings : Compounds with a similar structure have been reported to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This suggests a possible application in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Data Table: Summary of Applications
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN5O2/c1-11(2)18-24-25-19-20(29)26(15-5-3-4-6-16(15)27(18)19)10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDIPCFFYQYFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。